molecular formula C16H12N4OS2 B4639736 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-carbazol-9-yl-ethanone

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-carbazol-9-yl-ethanone

Cat. No.: B4639736
M. Wt: 340.4 g/mol
InChI Key: LJWLTURLDVRJNC-UHFFFAOYSA-N
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Description

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-carbazol-9-yl-ethanone is a hybrid heterocyclic compound featuring a carbazole core linked to a 1,3,4-thiadiazole ring via a sulfanyl-ethanone bridge. The carbazole moiety, a polyaromatic system with electron-rich properties, is known for its DNA-intercalating ability and role in anticancer agents . The 1,3,4-thiadiazole ring, containing sulfur and nitrogen atoms, contributes to diverse bioactivities, including enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-carbazol-9-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2/c17-15-18-19-16(23-15)22-9-14(21)20-12-7-3-1-5-10(12)11-6-2-4-8-13(11)20/h1-8H,9H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWLTURLDVRJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CSC4=NN=C(S4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-carbazol-9-yl-ethanone is a derivative of the 1,3,4-thiadiazole scaffold, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on available research.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives exhibit a wide range of biological activities including:

  • Antimicrobial
  • Anticancer
  • Anticonvulsant
  • Anti-inflammatory
  • Analgesic .

The biological activity of these compounds often stems from their ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

The mechanisms through which 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-carbazol-9-yl-ethanone exerts its effects can be categorized into several pathways:

1. Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that similar thiadiazole derivatives can inhibit DNA synthesis without inducing apoptosis at antiproliferative concentrations .

2. Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have been investigated using models such as the maximal electroshock seizure (MES) test. Compounds derived from the thiadiazole scaffold have demonstrated significant protective effects against seizures while exhibiting low toxicity . The mechanisms include modulation of GABAergic activity and inhibition of voltage-gated ion channels.

3. Neuroprotective Effects
Recent studies suggest that certain thiadiazole derivatives possess neuroprotective properties against neurodegenerative conditions induced by excitotoxic agents such as glutamate. These compounds may protect neuronal cells from oxidative stress and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeCompound ExampleIC50 Value (µM)Reference
Anticancer4BrABT (Thiadiazole derivative)7.7 - 13
AnticonvulsantVarious thiadiazolesED50 = 247 - >500
NeuroprotectiveFABT (Thiadiazole derivative)Not specified

Case Study: Anticancer Activity

In vitro studies on derivatives like 4BrABT demonstrated significant anticancer effects across multiple cell lines (IC50 values ranging from 7.7 to 13 µM), indicating a potent ability to inhibit tumor growth without affecting normal cell viability .

Case Study: Neuroprotective Activity

The neuroprotective potential of aminothiadiazoles was assessed in cultures exposed to neurotoxic conditions. Results indicated that these compounds could significantly enhance neuronal survival under stress conditions induced by serum deprivation or glutamate exposure .

Scientific Research Applications

Anticonvulsant Activity

Thiadiazole derivatives, including those with the 5-amino substitution, have been extensively studied for their anticonvulsant properties. Research indicates that compounds featuring the thiadiazole moiety exhibit significant efficacy against seizures. For instance, several synthesized derivatives have shown protective effects in maximal electroshock seizure (MES) models and pentylenetetrazole (PTZ) induced seizures, demonstrating potential as effective anticonvulsants .

Case Study:
A study by Aliyu et al. (2021) synthesized a derivative that exhibited 66.67% protection at a dose of 100 mg/kg in the MES method, indicating strong anticonvulsant activity without notable neurotoxicity .

Anticancer Potential

Thiadiazole compounds have also been explored for their anticancer properties. The structural modifications in thiadiazole derivatives can enhance their cytotoxicity against various cancer cell lines. Research has shown that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study:
A derivative of 1,3,4-thiadiazole demonstrated significant cytotoxic effects against breast cancer cell lines in vitro, with IC50 values indicating potent activity .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of thiadiazole compounds is crucial for optimizing their biological activities. Modifications to the thiadiazole ring or substituents can significantly influence their pharmacological properties.

Table 1: Summary of SAR Findings

Compound StructureActivity TypeObserved Effects
5-Amino-1,3,4-thiadiazole with phenyl groupsAnticonvulsantEnhanced efficacy in MES model
Substituted thiadiazoles with halogensAnticancerIncreased cytotoxicity against tumor cells
Thiadiazoles with alkyl chainsNeuroprotectiveReduced neurotoxicity observed

Conclusion and Future Directions

The compound 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-carbazol-9-yl-ethanone shows promising applications in medicinal chemistry due to its anticonvulsant and anticancer properties. Ongoing research into its SAR will aid in the development of more effective derivatives with minimized side effects.

Future studies should focus on:

  • In-depth molecular docking studies to elucidate binding mechanisms.
  • Clinical trials to assess safety and efficacy in humans.
  • Exploration of additional biological activities beyond anticonvulsant and anticancer effects.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Sulfur

The sulfanyl (-S-) bridge connecting the thiadiazole and carbazole moieties undergoes nucleophilic substitution under basic conditions.

Reaction TypeReagents/ConditionsProductReference
AlkylationAlkyl halides (e.g., CH₃I), K₂CO₃Replacement of -S- with -S-alkyl groups
OxidationH₂O₂, AcOHSulfoxide (-SO-) or sulfone (-SO₂-) formation

Key Insight : The electron-deficient thiadiazole ring enhances the electrophilicity of the sulfur atom, facilitating substitution or oxidation .

Reactivity of the 5-Amino Group on Thiadiazole

The primary amine (-NH₂) on the thiadiazole participates in condensation and acylation reactions.

Reaction TypeReagents/ConditionsProductReference
AcylationAcetyl chloride, pyridineN-Acetyl derivative
Schiff Base FormationAromatic aldehydes (e.g., benzaldehyde)Imine-linked derivatives

Notable Example :

  • Reaction with benzaldehyde yields a Schiff base, enhancing π-conjugation and potential bioactivity .

Electrophilic Substitution on the Carbazole Ring

The carbazole moiety undergoes electrophilic aromatic substitution (EAS) at the 3- and 6-positions due to electron-rich aromatic systems.

Reaction TypeReagents/ConditionsProductReference
NitrationHNO₃, H₂SO₄Nitro-substituted carbazole
HalogenationBr₂, FeBr₃Brominated carbazole derivatives

Mechanistic Note : The ethanone group at position 1 directs electrophiles to para and meta positions via resonance .

Ketone Functional Group Reactivity

The ethanone group participates in nucleophilic additions and reductions.

Reaction TypeReagents/ConditionsProductReference
Grignard AdditionRMgX (e.g., CH₃MgBr)Tertiary alcohol derivative
ReductionNaBH₄, MeOHSecondary alcohol

Synthetic Utility : Reduction of the ketone to an alcohol improves solubility for pharmacological applications.

Thiadiazole Ring Modifications

The 1,3,4-thiadiazole core undergoes ring-opening or cross-coupling reactions.

Reaction TypeReagents/ConditionsProductReference
Ring-OpeningNH₂NH₂ (hydrazine)Thiosemicarbazide derivatives
Suzuki CouplingAryl boronic acids, Pd(PPh₃)₄Biaryl-substituted thiadiazoles

Example : Hydrazine-induced ring opening produces thiosemicarbazides, precursors for heterocyclic expansions .

Photochemical Reactions

The carbazole-thiadiazole system exhibits unique photophysical properties, enabling applications in optoelectronics.

Reaction TypeConditionsOutcomeReference
UV Irradiationλ = 365 nm, THFIntramolecular charge transfer (ICT)

Application : ICT states enhance fluorescence, making the compound a candidate for organic LEDs.

Comparison with Similar Compounds

Theoretical and Experimental Insights

  • The amino group further stabilizes the molecule via hyperconjugation, as seen in natural bond orbital (NBO) analyses .
  • Synthetic Routes : The target compound may be synthesized via green methods, akin to ’s citric acid-catalyzed multicomponent reactions, substituting indole precursors with carbazole derivatives .

Q & A

Q. What are the optimal synthetic routes for 2-(5-amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-carbazol-9-yl-ethanone, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via alkylation of 5-amino-1,3,4-thiadiazole-2-thiol derivatives with halogenated carbazolyl-ethanone precursors (e.g., bromo-ethanone analogs). Reaction conditions (e.g., glacial acetic acid under reflux) and stoichiometric ratios should be optimized to achieve yields >85% . Purity is validated via:
  • ¹H NMR : Confirm integration ratios and absence of extraneous peaks (e.g., δ 7.32 ppm for -NH2 in DMSO-d6) .
  • Mass Spectrometry (EI) : Monitor for molecular ion peaks (e.g., m/z 302 [M+1]+) .
  • Elemental Analysis : Compare experimental vs. calculated C, H, N, S percentages (e.g., ±0.3% deviation) .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve bond lengths/angles (e.g., C-S bond distances ~1.7 Å). SHELX programs are robust for small-molecule refinement .
  • Comparative Analysis : Align experimental NMR/IR data with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-311G basis sets) to validate vibrational modes and electronic transitions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?

  • Methodological Answer :
  • HOMO-LUMO Analysis : Calculate frontier molecular orbitals using Gaussian09 with B3LYP/SDD hybrid functionals. A narrow HOMO-LUMO gap (<4 eV) suggests high charge-transfer potential, relevant for photophysical applications .
  • Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., σ→σ* or n→π*) to assess stability. For example, strong donor-acceptor interactions in thiadiazole rings correlate with reduced steric strain .
  • Molecular Electrostatic Potential (MEP) : Map charge distribution to predict nucleophilic/electrophilic sites (e.g., electron-deficient carbazolyl regions) .

Q. How to resolve contradictions between experimental and theoretical structural data?

  • Methodological Answer :
  • Statistical Validation : Compare DFT-predicted bond lengths/angles (e.g., C1-C2 = 1.43 Å via B3LYP/SDD) with crystallographic data. Discrepancies >0.05 Å may indicate basis set limitations or solvent effects .
  • Multi-Method Refinement : Use SHELXL for crystallographic refinement and supplement with solid-state NMR to resolve ambiguities (e.g., rotational barriers in ethanone groups) .

Q. What strategies can evaluate bioactivity based on structural features?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Compare with analogs like 4-[5-(4-trifluoromethyl-phenylamino)-thiadiazol-2-ylsulfanyl]-benzene sulfonyl chloride, which showed 66.6% inhibition in MES models. Prioritize in vitro assays (e.g., kinase inhibition) targeting thiadiazole’s sulfur-rich pharmacophore .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., DNA topoisomerases) based on carbazole’s planar aromatic system and thiadiazole’s H-bonding capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-carbazol-9-yl-ethanone
Reactant of Route 2
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-carbazol-9-yl-ethanone

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